molecular formula C19H23Cl2N5OS B2390046 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886911-30-4

5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2390046
CAS RN: 886911-30-4
M. Wt: 440.39
InChI Key: JUZGWZGXQGRKLA-UHFFFAOYSA-N
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Description

The compound “5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It appears to act as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A variety of 1,2,4-triazole derivatives, including compounds structurally related to 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrate significant potential in addressing bacterial and fungal infections due to their ability to inhibit the growth of various microorganisms. This research underscores the importance of 1,2,4-triazole derivatives in developing new antimicrobial agents, highlighting their role in combating resistant strains of bacteria and fungi (Bektaş et al., 2007).

Anticonvulsant Activities

Further research into the 1,2,4-triazolo derivatives has explored their potential in the development of anticonvulsant drugs. Studies have shown that specific structural modifications of these compounds can result in enhanced efficacy in treating epilepsy. By investigating the anticonvulsant activities of these derivatives, researchers have contributed to the ongoing search for more effective and safer treatments for seizure disorders, offering hope for patients with epilepsy who do not respond to current medications (Fiakpui et al., 1999).

Role in Serotonin Receptor Affinity

The role of 1,2,4-triazole derivatives in modulating serotonin receptor affinity has also been a subject of scientific research. By analyzing the structural variations and their impact on the affinity for the human serotonin 5-HT6 receptor, studies have provided insights into the design of novel ligands with potential therapeutic applications in neurological and psychiatric disorders. This research not only contributes to our understanding of the 5-HT6 receptor but also opens avenues for the development of new drugs targeting this receptor, which could have implications for treating conditions such as depression, anxiety, and schizophrenia (Łażewska et al., 2019).

Pharmacological Profile in Neurological Disorders

The pharmacological profile of compounds related to 5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol has been extensively studied, particularly in the context of neurological disorders. Research has focused on understanding their mechanism of action, efficacy, and safety profile in preclinical models. These studies are critical for identifying potential therapeutic applications of 1,2,4-triazole derivatives in neurological conditions, paving the way for clinical trials and the eventual introduction of new treatments for these debilitating disorders (Kimura et al., 2004).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2N5OS/c1-3-15-22-19-26(23-15)18(27)17(28-19)16(13-6-5-12(20)11-14(13)21)25-9-7-24(4-2)8-10-25/h5-6,11,16,27H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZGWZGXQGRKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=C(C=C(C=C3)Cl)Cl)N4CCN(CC4)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

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